molecular formula C12H10O2S B8649488 5-Benzyloxy-thiophene-2-carbaldehyde

5-Benzyloxy-thiophene-2-carbaldehyde

Cat. No.: B8649488
M. Wt: 218.27 g/mol
InChI Key: MUKRPFROZYCZPR-UHFFFAOYSA-N
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Description

5-Benzyloxy-thiophene-2-carbaldehyde is a thiophene-based aldehyde derivative featuring a benzyloxy substituent at the 5-position of the thiophene ring. These analogs share a common thiophene-carbaldehyde backbone but differ in substituent groups, which influence their chemical reactivity, stability, and applications in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

5-phenylmethoxythiophene-2-carbaldehyde

InChI

InChI=1S/C12H10O2S/c13-8-11-6-7-12(15-11)14-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

MUKRPFROZYCZPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(S2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 5-Benzyloxy-thiophene-2-carbaldehyde, their substituents, CAS numbers, similarity scores, and applications based on the provided evidence:

Compound Name Substituent(s) CAS No. Similarity Score Key Properties/Applications
5-(4-Hydroxy-3-methylphenyl)thiophene-2-carbaldehyde 4-Hydroxy-3-methylphenyl at C5 6386-80-7 0.86 High similarity; potential use in drug intermediates
Benzo[b]thiophene-2-carbaldehyde Benzothiophene backbone 3541-37-5 0.71 Widely used in heterocyclic synthesis
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde 4-Methoxyphenyl at C5 N/A N/A Research applications in material science
2-Hydroxy-5-(methylthio)benzaldehyde Methylthio and hydroxy groups 67868-84-2 0.68 Lower similarity; limited applications

Key Observations:

Substituent Effects :

  • The benzyloxy group in the target compound (vs. methoxy or hydroxy groups in analogs) may enhance lipophilicity, affecting solubility and bioavailability .
  • Benzo[b]thiophene-2-carbaldehyde (CAS 3541-37-5) demonstrates robust reactivity in one-pot syntheses, suggesting that similar methods could apply to this compound .

Safety and Handling: Limited safety data exist for thiophene carbaldehydes. For example, 5-Acetyl-2-methoxybenzaldehyde (a structural analog) is classified as non-hazardous under OSHA standards .

Research Applications :

  • 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is supplied for research and production-scale applications, indicating that analogs with electron-donating substituents are valuable in organic chemistry .

Preparation Methods

Reaction Mechanism and Substrate Preparation

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups onto aromatic systems. For 5-benzyloxy-thiophene-2-carbaldehyde, this method involves two stages:

  • Synthesis of 5-benzyloxy-thiophene :

    • Benzylation of 5-hydroxy-thiophene : 5-hydroxy-thiophene reacts with benzyl bromide in the presence of a base (e.g., K₂CO₃) under refluxing acetone to yield 5-benzyloxy-thiophene. This step typically achieves 85–90% conversion.

    • Directing group influence : The electron-donating benzyloxy group at position 5 activates the thiophene ring, facilitating formylation at position 2 via resonance and inductive effects.

  • Formylation using solid phosgene (triphosgene) :

    • Adapting the method from CN102627627A, 5-benzyloxy-thiophene reacts with N,N-dimethylformamide (DMF) and triphosgene in chlorobenzene at 0–85°C. The reaction proceeds through a Vilsmeier intermediate, with the formyl group selectively introduced at position 2 (Scheme 1).

Scheme 1 :

5-Benzyloxy-thiophene+Cl3C(O)NMe2+This compound+byproducts\text{5-Benzyloxy-thiophene} + \text{Cl}3\text{C(O)NMe}2^+ \rightarrow \text{this compound} + \text{byproducts}

Optimization and Yield Data

ParameterOptimal ConditionYield (%)
Temperature75–85°C87–88
Molar ratio (Thiophene:Triphosgene:DMF)1:0.5:2.688
SolventChlorobenzene85

Key advantages include high regioselectivity and scalability. Limitations involve handling triphosgene, necessitating stringent safety protocols.

Nucleophilic Aromatic Substitution Approach

Performance Metrics

StepConditionsYield (%)
BrominationBr₂, CH₃COOH, 0°C75
SubstitutionDMF, CuI, 120°C65

This route avoids phosgene but faces challenges in eliminating competing side reactions (e.g., aldehyde oxidation).

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A hypothetical route inspired by RSC advances involves:

  • Synthesis of 5-boronic ester-thiophene-2-carbaldehyde :

    • 5-Bromo-thiophene-2-carbaldehyde reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂, yielding the boronic ester (80% yield).

  • Coupling with benzyloxybenzene :

    • The boronic ester couples with 4-benzyloxybromobenzene under Pd(OAc)₂ catalysis, producing this compound (Scheme 3).

Scheme 3 :

5-Bpin-thiophene-2-carbaldehyde+BrC6H4OCH2PhPd(OAc)2This compound\text{5-Bpin-thiophene-2-carbaldehyde} + \text{BrC}6\text{H}4\text{OCH}2\text{Ph} \xrightarrow{\text{Pd(OAc)}2} \text{this compound}

Catalytic Efficiency

CatalystLigandYield (%)
Pd(OAc)₂XPhos78
PdCl₂(PPh₃)₂None65

This method offers excellent functional group tolerance but requires expensive catalysts and inert conditions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
Vilsmeier-HaackHigh yield, scalabilityTriphosgene handling85–88
Nucleophilic substitutionNo phosgene, straightforwardModerate yields, side reactions60–65
Suzuki couplingRegioselectivity, versatilityCost, catalyst sensitivity70–78

Q & A

Basic: What are the common synthetic routes for 5-Benzyloxy-thiophene-2-carbaldehyde?

The synthesis of this compound typically involves functionalization of the thiophene ring. A widely applicable method is the one-pot sequential reaction using organolithium reagents (e.g., BuLi) followed by quenching with dimethylformamide (DMF) to introduce the aldehyde group. For example, benzo[b]thiophene-2-carbaldehyde analogs are synthesized via this approach, yielding ~80% isolated purity . Alternative routes include Domino Vilsmeier–Haack reactions , which enable ring closure and formylation simultaneously, particularly effective for benzothiophene derivatives . Key steps include:

  • Lithiation of the thiophene precursor under inert conditions.
  • Electrophilic quenching with DMF to install the aldehyde moiety.
  • Protection/deprotection strategies for the benzyloxy group to avoid side reactions.

Advanced: How can reaction conditions be optimized for higher yields in the synthesis of this compound?

Optimization strategies focus on catalyst selection , temperature control , and solvent polarity :

  • Catalysts : Cu(I)-catalyzed oxidation (e.g., using diaziridinone) enhances aldehyde formation efficiency while minimizing over-oxidation .
  • Temperature : Low-temperature lithiation (-78°C) improves regioselectivity, while gradual warming ensures complete electrophilic quenching .
  • Solvents : Polar aprotic solvents (e.g., THF) stabilize intermediates, whereas toluene may reduce byproduct formation in coupling reactions .
  • Real-time monitoring : Techniques like HPLC or in-situ IR spectroscopy help track reaction progress and adjust parameters dynamically .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Characterization requires a combination of structural and purity analyses :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies the benzyloxy group (δ ~4.9 ppm for OCH₂Ph) and aldehyde proton (δ ~9.8–10.2 ppm) .
    • 2D NMR (COSY, HSQC) resolves coupling patterns in the thiophene ring.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ for C₁₂H₁₀O₂S) .
  • FT-IR : Confirms aldehyde C=O stretch (~1680–1720 cm⁻¹) and aromatic C-H stretches .

Advanced: How to resolve contradictions in reported biological activities of this compound?

Discrepancies in biological data (e.g., antimicrobial vs. anticancer effects) may arise from assay variability or structural analogs . Mitigation strategies include:

  • Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm molecular targets (e.g., kinase inhibition) .
  • Comparative structural analysis : Test analogs with modified benzyloxy/thiophene groups to isolate pharmacophores .

Basic: What are the primary applications of this compound in medicinal chemistry?

This compound serves as a versatile intermediate :

  • Anticancer agents : The aldehyde group facilitates Schiff base formation with amine-containing bioactive molecules (e.g., tubulin inhibitors) .
  • Antimicrobial scaffolds : The benzyloxy group enhances lipophilicity, improving membrane penetration in Gram-positive bacteria .
  • Enzyme inhibitors : Used in structure-activity relationship (SAR) studies for kinases or proteases due to its electron-rich thiophene core .

Advanced: What computational methods assist in predicting the reactivity of this compound in coupling reactions?

Computational tools enable reaction mechanism elucidation and reactivity prediction :

  • Density Functional Theory (DFT) : Calculates transition-state energies for Suzuki-Miyaura couplings, identifying optimal Pd catalysts .
  • Molecular Dynamics (MD) : Simulates solvent effects on nucleophilic attack at the aldehyde group .
  • Docking studies : Predict binding affinities to biological targets (e.g., COX-2 or EGFR kinases) using software like AutoDock Vina .

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